REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:13][CH2:14]O>>[CH2:13]([O:10][C:9](=[O:11])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH3:12])[CH3:14]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 70° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added slowly at 0° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to r.t. the solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is mixed with toluene
|
Type
|
CUSTOM
|
Details
|
the solvent is removed again
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)C1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |